methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused pyrroloquinoxaline core linked via a carbamoyl bridge to a tetrahydrobenzothiophene carboxylate moiety. The tetrahydrobenzothiophene group introduces partial saturation, which may enhance solubility compared to fully aromatic analogs.
Properties
Molecular Formula |
C27H23N5O3S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
methyl 2-[(2-amino-1-phenylpyrrolo[3,2-b]quinoxaline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H23N5O3S/c1-35-27(34)20-16-11-5-8-14-19(16)36-26(20)31-25(33)21-22-24(30-18-13-7-6-12-17(18)29-22)32(23(21)28)15-9-3-2-4-10-15/h2-4,6-7,9-10,12-13H,5,8,11,14,28H2,1H3,(H,31,33) |
InChI Key |
HCZFAZSXQPLPMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=CC=C6)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]quinoxaline Core
The pyrrolo[2,3-b]quinoxaline moiety forms the central scaffold of the target compound. Its synthesis typically begins with the condensation of 2,3-diaminoquinoxaline with a β-keto ester or α-haloketone under basic conditions. For instance, cyclization of 2,3-diaminoquinoxaline with ethyl acetoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields the pyrrolo[2,3-b]quinoxaline core . The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by intramolecular cyclization.
Key Variables:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency by stabilizing intermediates .
-
Base: Potassium carbonate or triethylamine (TEA) facilitates deprotonation and accelerates cyclization .
-
Temperature: Elevated temperatures (70–90°C) are critical for overcoming activation barriers .
Introduction of the Amino Group at Position 2
The 2-amino substituent on the pyrroloquinoxaline core is introduced via nitration followed by reduction. Nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C selectively functionalizes the C2 position, yielding 2-nitro-pyrrolo[2,3-b]quinoxaline. Subsequent reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol converts the nitro group to an amine .
Optimization Insights:
-
Nitrating Agent: Excess HNO₃ ensures complete conversion but requires careful temperature control to avoid over-nitration .
-
Reduction Conditions: Pd/C (10% wt) in ethanol at 25°C under 1 atm H₂ achieves >95% yield without side reactions .
Protection of the Amino Group
To prevent undesired side reactions during subsequent steps, the 2-amino group is protected using tert-butoxycarbonyl (Boc) anhydride. A representative protocol involves reacting the amine with Boc₂O in dichloromethane (DCM) or acetonitrile (MeCN) in the presence of 4-dimethylaminopyridine (DMAP) or TEA .
Table 1: Boc Protection Reaction Conditions
The choice of solvent and catalyst significantly impacts efficiency. DMAP in MeCN affords quantitative yields due to enhanced nucleophilicity, while TEA in DCM achieves near-complete conversion with easier workup .
Coupling with 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate
The benzothiophene carboxylate segment is prepared via cyclization of methyl 2-aminothiophene-3-carboxylate with cyclohexanone under acidic conditions. Coupling this fragment to the Boc-protected pyrroloquinoxaline requires activation of the carboxylate as an acyl chloride or mixed carbonate.
Coupling Protocol:
-
Activation: Treat methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amide Bond Formation: React the acyl chloride with the Boc-protected amine in DCM using TEA as a base at 0–25°C .
Yield Optimization:
-
Stoichiometry: A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .
-
Base: TEA scavenges HCl, shifting the equilibrium toward product formation .
Deprotection of the Boc Group
Final deprotection is achieved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 h, cleaving the Boc group while preserving the amide bond and ester functionalities .
Critical Considerations:
-
Acid Strength: TFA’s strong acidity ensures rapid deprotection without ester hydrolysis .
-
Temperature: Low temperatures (0°C) prevent degradation of the benzothiophene moiety .
Purification and Characterization
Purification via silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the target compound in >95% purity . Structural confirmation employs:
-
NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and integration ratios .
-
Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 497.6 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Protection Methods
| Protection Method | Solvent | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Boc (DMAP) | MeCN | DMAP | 100% | 99% |
| Boc (TEA) | DCM | TEA | 98.2% | 98% |
The DMAP-mediated route in MeCN achieves superior yields and purity, making it preferable for industrial-scale synthesis .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those containing pyrroloquinoxaline, benzothiophene, or related frameworks. Below is a detailed analysis of its similarities and differences with key analogs:
Key Observations:
Structural Complexity and Pharmacophore Diversity: The target compound’s pyrroloquinoxaline core distinguishes it from indole- or pyrazolo-based analogs . This system may offer unique π-π stacking interactions with biological targets, such as DNA or kinase ATP-binding pockets.
Synthetic Accessibility :
- Yields for analogous compounds range from 46% to 84%, suggesting that the target compound’s synthesis may require optimized coupling strategies (e.g., Suzuki-Miyaura for boronic acid intermediates) .
Spectroscopic Characterization :
- While the target compound’s NMR data are unavailable, analogs show characteristic aromatic proton shifts (δ 7.2–8.9 ppm) and distinct carbonyl signals (δ 165–170 ppm for esters) . HRMS would likely confirm its molecular ion at m/z ~550–600 [M+H]⁺.
Biological Relevance: Ferroptosis-inducing compounds (FINs) with nitrogenous heterocycles, such as pyrroloquinoxaline derivatives, demonstrate selective toxicity in oral squamous cell carcinoma (OSCC) cells . The target compound’s amino group may enhance hydrogen-bonding interactions with cellular targets.
Biological Activity
Methyl 2-{[(2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization of appropriate precursors under controlled conditions. The specific steps usually involve the formation of the pyrroloquinoxaline structure followed by the introduction of the benzothiophene moiety through condensation reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
Antioxidant Activity : Some derivatives have shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is often linked to the presence of the pyrroloquinoline structure which enhances redox activity and mitochondrial function .
Anticancer Properties : The compound's ability to act as a substrate for NAD(P)H:quinone oxidoreductase (NQO1), an enzyme often upregulated in tumor cells, suggests potential anticancer mechanisms. Quinones derived from similar structures have been evaluated for their efficacy in inducing apoptosis in cancer cell lines .
Neuroprotective Effects : There is emerging evidence that compounds with similar frameworks may provide neuroprotection against degenerative diseases by modulating pathways involved in oxidative stress and inflammation .
Case Studies
- Antioxidant Evaluation : In a study evaluating various benzothiophene derivatives, it was found that the presence of hydroxyl groups significantly enhanced antioxidant activity through hydrogen bonding interactions with key amino acids in NQO1 active sites .
- Cancer Cell Line Studies : A series of experiments demonstrated that derivatives of pyrroloquinoline exhibited cytotoxic effects against multiple cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production leading to cell death .
- Neuroprotection Research : In models of neurodegeneration, compounds structurally related to this compound were shown to improve neuronal survival rates and reduce markers of inflammation .
Data Table
The following table summarizes key biological activities associated with related compounds:
Q & A
Basic Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodology : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. For example, flow-chemistry setups (as in ) enhance reproducibility and allow real-time parameter adjustments. Bayesian optimization ( ) can further refine yields by prioritizing high-impact variables. Cross-validate results using small-scale batch reactions to confirm scalability .
Q. What purification strategies are effective post-synthesis?
- Methodology : Use gradient column chromatography with polar/non-polar solvent systems (e.g., hexane/ethyl acetate) to separate byproducts. For crystalline intermediates, recrystallization in solvents like ethanol or DCM can improve purity. Monitor purity via HPLC (≥95% threshold) and confirm using melting point analysis (e.g., mp123–124°C protocols in ) .
Q. How to structurally characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C NMR, focusing on pyrroloquinoxaline and benzothiophene moieties. Compare coupling constants to literature (e.g., ).
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+), targeting the exact mass (e.g., C₂₃H₂₃ClN₂O₄S in ).
- X-ray Crystallography : Resolve stereochemistry and solid-state conformation (as in ), ensuring R-factor <0.06 for accuracy .
Advanced Research Questions
Q. How to apply Design of Experiments (DoE) for reaction parameter optimization?
- Methodology : Use fractional factorial designs to screen variables (e.g., reagent stoichiometry, reaction time). For multi-step syntheses, apply response surface methodology (RSM) to model interactions between parameters. Implement flow-chemistry platforms ( ) for high-throughput data collection. Validate models with ANOVA (p<0.05) and iterate using Bayesian optimization ( ) .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
- Methodology : Cross-validate NMR assignments with X-ray structures ( ) to identify conformational flexibility. For ambiguous peaks, use 2D NMR (COSY, NOESY) to detect through-space interactions. If crystallography reveals unexpected tautomers, re-examine synthetic pathways for side reactions (e.g., ’s hexahydrochromeno-pyrrole system) .
Q. Can computational modeling predict reactivity or regioselectivity in derivatives?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density in the pyrroloquinoxaline core. Simulate reaction pathways for amide bond formation or ring-opening. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare to experimental yields ( ). Integrate AI-driven tools ( ) for predictive retrosynthesis .
Q. What mechanistic insights can be gained from kinetic analysis?
- Methodology : Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Use stopped-flow techniques for fast reactions (e.g., <1 sec). Fit kinetic data to rate laws (e.g., pseudo-first-order) and identify rate-limiting steps. Compare to analogous systems (e.g., ’s pyrimidine derivatives) to infer mechanistic parallels .
Q. How to integrate AI for autonomous synthesis and data analysis?
- Methodology : Deploy AI platforms (e.g., COMSOL Multiphysics with ML modules) to automate reaction condition screening ( ). Train models on historical yield data and spectroscopic libraries (). Use robotic liquid handlers for iterative synthesis, with real-time feedback loops adjusting parameters via heuristic algorithms ( ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
